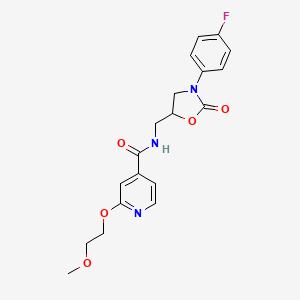

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide

Description

N-((3-(4-Fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic oxazolidinone derivative with structural features critical to its biological activity. The compound comprises a 2-oxooxazolidinone scaffold substituted with a 4-fluorophenyl group at position 3, a methyl linker at position 5, and a 2-(2-methoxyethoxy)isonicotinamide moiety (Fig. 1). Oxazolidinones are a well-established class of antibacterial agents targeting the 50S ribosomal subunit, inhibiting bacterial protein synthesis . The 4-fluorophenyl group enhances lipophilicity and target affinity, while the 2-(2-methoxyethoxy) substituent on the isonicotinamide may improve solubility and pharmacokinetic properties compared to simpler alkoxy or aryl groups.

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN3O5/c1-26-8-9-27-17-10-13(6-7-21-17)18(24)22-11-16-12-23(19(25)28-16)15-4-2-14(20)3-5-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMBZPSMCNMXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic compound that belongs to the oxazolidinone class. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H20FN3O4

- Molecular Weight : 337.35 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound may inhibit specific enzymes or receptors involved in critical biological pathways:

- Enzyme Inhibition : The oxazolidinone ring structure is known for its ability to inhibit bacterial protein synthesis, which is a key mechanism for many antibiotics.

- Receptor Modulation : The presence of the isonicotinamide moiety suggests potential interactions with nicotinic receptors, which could influence various signaling pathways.

Antimicrobial Activity

Research indicates that compounds within the oxazolidinone class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound demonstrate effectiveness against Gram-positive bacteria, including strains resistant to traditional antibiotics.

Anticancer Activity

In vitro studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the disruption of mitochondrial function and the activation of caspases, leading to programmed cell death.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of oxazolidinone derivatives, including compounds structurally related to this compound. The results demonstrated an IC50 value of 0.25 μM against Staphylococcus aureus, indicating potent antibacterial activity .

- Cancer Cell Line Studies : Research conducted on various cancer cell lines revealed that the compound inhibited proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 μM depending on the cell type. Mechanistic studies indicated that it activates apoptotic pathways through mitochondrial depolarization .

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with other similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Oxazolidinone A | Structure A | Antimicrobial | 0.30 |

| Oxazolidinone B | Structure B | Anticancer | 15 |

| N-(3-Chloro-phenyl) Isonicotinamide | Structure C | Moderate Antimicrobial | 0.50 |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Oxazolidinone Analogues

Key Findings from Comparative Analysis

Antibacterial Activity

Computational and Mechanistic Insights

- Molecular docking studies (referenced in ) predict that oxazolidinones bind to the 50S ribosomal subunit’s peptidyl transferase center. The 4-fluorophenyl group in the target compound likely stabilizes hydrophobic interactions, while the methoxyethoxy chain may form hydrogen bonds with ribosomal RNA .

Limitations and Challenges

- Solubility vs.

- Metabolic Stability: The absence of a morpholino or thiomorpholino group (as in ) may render the target compound more susceptible to oxidative metabolism in the liver.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.